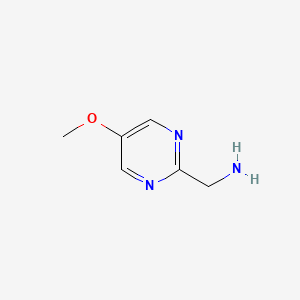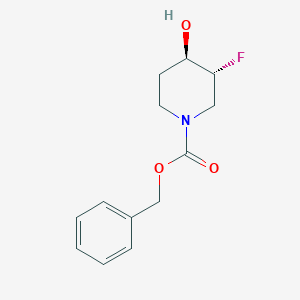
4-(1,1-Difluoroethyl)phenol
Overview
Description
4-(1,1-Difluoroethyl)phenol, also known as DFE-Phenol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in different areas of research.
Scientific Research Applications
Electrochemistry and Ionic Liquids
Phenol and its derivatives, including those with difluoromethyl groups, have been studied in the context of electrochemistry within ionic liquids. One study explored the electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide based ionic liquids, focusing on the oxidation of phenol and phenolate and the formation of phenoxyl radicals. This research highlights the potential of phenol derivatives in electrochemical applications and the formation of phenyl triflate molecules under specific conditions (Villagrán et al., 2006).
Synthetic Chemistry
Difluoro(phenylseleno)methyl groups have been synthesized and utilized as nucleophilic difluoromethylating reagents. This strategy allows for the incorporation of difluoromethyl groups into carbonyl compounds, demonstrating the utility of difluoromethylated phenol derivatives in synthetic chemistry (Qin et al., 2005).
Material Science and Polymer Chemistry
Fluorinated polyimides synthesized from multitrifluoromethyl-substituted aromatic diamines show exceptional properties, including great solubility, good thermal stability, outstanding mechanical properties, low dielectric constants, and high optical transparency. These materials, derived from fluorinated phenol derivatives, are promising for applications in electronics and optoelectronics (Tao et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
Phenol derivatives have also been explored in the development of efficient OLEDs with low efficiency roll-off. The use of iridium emitters with phenol-based ancillary ligands demonstrates the role of these compounds in achieving high-performance OLEDs, underscoring the importance of phenol derivatives in advanced display technologies (Jin et al., 2014).
properties
IUPAC Name |
4-(1,1-difluoroethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONQSRNPGXLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



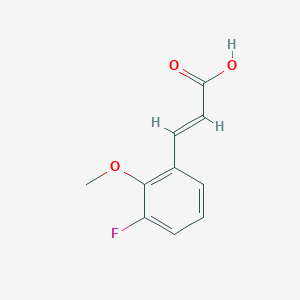

![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)
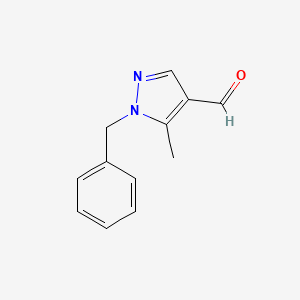


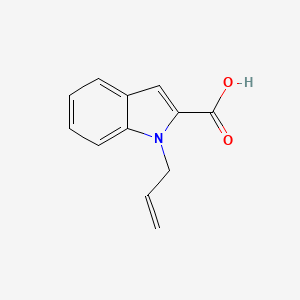
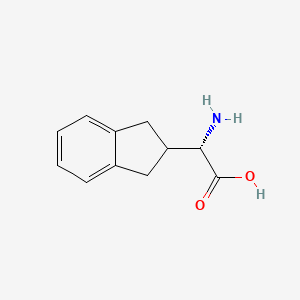
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)
![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)
